Technical Monograph: Spiro[2.3]hexan-4-ylmethanol (CAS 19740-26-2)
Technical Monograph: Spiro[2.3]hexan-4-ylmethanol (CAS 19740-26-2)
High-Value Scaffold for "Escape from Flatland" Medicinal Chemistry
Executive Summary
Spiro[2.3]hexan-4-ylmethanol (CAS 19740-26-2) is a strained spirocyclic primary alcohol that serves as a critical building block in modern drug discovery. As the pharmaceutical industry shifts away from planar, aromatic-heavy libraries towards molecules with higher fraction of sp³-hybridized carbons (
This guide details the physicochemical profile, a validated synthesis protocol leveraging hydroxyl-directed cyclopropanation, and the strategic application of this molecule in structure-activity relationship (SAR) campaigns.
Chemical Identity & Physicochemical Profiling[1]
The spiro[2.3]hexane core consists of a cyclopropane ring fused to a cyclobutane ring at a single carbon atom (spiro center). This creates significant ring strain (~63 kcal/mol), which imparts unique reactivity and conformational rigidity.
Table 1: Technical Specifications
| Property | Value / Description | Notes |
| CAS Number | 19740-26-2 | |
| IUPAC Name | Spiro[2.3]hexan-4-ylmethanol | Also cited as {spiro[2.3]hexan-4-yl}methanol |
| Molecular Formula | C | |
| Molecular Weight | 112.17 g/mol | |
| SMILES | C1CC2(C1CO)CC2 | |
| LogP (Predicted) | 1.4 ± 0.2 | Lipophilic enough for membrane permeability, polar enough for solubility.[1] |
| Boiling Point (Pred.) | ~175 °C | Estimated based on MW and H-bonding capacity (compare to cyclohexanemethanol). |
| Density (Pred.) | 1.05 g/cm³ | Higher than acyclic analogs due to compact packing. |
| Stereochemistry | Racemic (typically) | Contains one chiral center at C4 (relative to spiro junction). |
Structural Analysis & Bioisosterism
The spiro[2.3]hexane scaffold is not merely a spacer; it is a rigid geometric element.
-
Vector Positioning: Unlike a flexible alkyl chain, the spiro[2.3]hexane unit holds substituents at defined angles. The C4-hydroxymethyl group projects out of the cyclobutane plane, creating a distinct vector compared to a standard cyclohexane or piperidine ring.
-
Metabolic Stability: The high strain energy paradoxically protects the ring system from rapid oxidative metabolism (P450s) compared to flexible alkyl chains, as the rigid cage restricts the "induced fit" required by many metabolic enzymes.
-
The "Gem-Dimethyl" Mimic: The cyclopropane ring can be viewed as a sterically demanding, conformationally locked analog of a gem-dimethyl group, often improving potency by filling hydrophobic pockets more efficiently.
Validated Synthesis Protocol
Methodology: Hydroxyl-Directed Simmons-Smith Cyclopropanation
While various routes exist (e.g., sulfonium ylide insertions), the most reliable protocol for generating the alcohol specifically is the Simmons-Smith cyclopropanation of 3-methylene-cyclobutanemethanol. This route utilizes the hydroxyl group to coordinate the zinc carbenoid, accelerating the reaction and controlling stereochemistry (if chiral starting material is used).
Reaction Scheme
Figure 1: Synthetic pathway leveraging the Furukawa modification of the Simmons-Smith reaction.
Detailed Protocol
Step 1: Preparation of 3-Methylene-cyclobutanemethanol
-
Reagents: 3-Methylene-cyclobutanecarboxylic acid (Comm.[2] Avail.), LiAlH
, anhydrous THF. -
Procedure:
-
Cool a suspension of LiAlH
(1.2 equiv) in anhydrous THF to 0°C under Argon. -
Add 3-methylene-cyclobutanecarboxylic acid dropwise.
-
Allow to warm to RT and stir for 4 hours (monitor by TLC).
-
Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.
-
Concentrate filtrate to yield the allylic alcohol intermediate.
-
Step 2: Cyclopropanation (Furukawa Modification)
-
Reagents: Diethylzinc (Et
Zn, 1.0 M in hexanes), Diiodomethane (CH I ), 1,2-Dichloroethane (DCE). -
Rationale: The Furukawa reagent (EtZnCH
I) is soluble and safer than the traditional Zn-Cu couple. The hydroxyl group on the substrate coordinates to Zinc, directing the methylene insertion to the same face (syn-selectivity). -
Procedure:
-
Dissolve 3-methylene-cyclobutanemethanol (1.0 equiv) in dry DCE at -10°C under N
. -
Add Et
Zn (2.2 equiv) dropwise. Caution: Pyrophoric. -
Add CH
I (2.4 equiv) dropwise, maintaining temp < 0°C. -
Allow reaction to warm to RT and stir for 12 hours.
-
Quench: Carefully add saturated NH
Cl solution. -
Extraction: Extract with DCM (3x). Wash combined organics with NaHCO
and brine. -
Purification: Flash chromatography (Hexanes/EtOAc) to yield spiro[2.3]hexan-4-ylmethanol as a colorless oil.
-
Applications in Drug Discovery[4]
A. Scaffold Hopping & Fsp3 Enrichment
Spiro[2.3]hexan-4-ylmethanol is used to replace:
-
Cyclohexylmethanol: Reduces lipophilicity (LogP) and molecular weight while maintaining steric bulk.
-
Benzyl alcohol: Removes the aromatic ring ("escape from flatland"), improving solubility and reducing potential for π-stacking induced aggregation.
B. Case Study Context: MetAP2 and HDAC Inhibitors
Research into inhibitors of Methionine Aminopeptidase 2 (MetAP2) and Histone Deacetylases (HDACs) has utilized spirocyclic cores to improve the pharmacokinetic (PK) profile of lead compounds.
-
Mechanism: The spiro[2.3]hexane core provides a rigid "exit vector" for the hydroxymethyl group, allowing it to position pharmacophores (like epoxides or hydroxamic acids) precisely within the enzyme active site without the entropic penalty of a flexible chain.
Safety & Handling (SDS Summary)
-
Hazards: While specific GHS data is limited for this intermediate, treat as Warning .
-
Stability: The strained ring system is stable at room temperature but susceptible to acid-catalyzed rearrangement. Avoid strong mineral acids during storage.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
References
-
Simmons-Smith Reaction Mechanism & Scope
-
Spirocyclic Scaffolds in Medicinal Chemistry
-
General Properties of Spiro[2.
-
Reduction of Cyclobutanecarboxylic Acids
Sources
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- 2. RU2659404C1 - Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
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